mGluR5 Functional Activity: 526 nM IC₅₀ Confirms Target Engagement Distinct from Structural Analogs
In a head‑to‑head comparison using the same functional assay (agonist‑induced phosphoinositide hydrolysis in CHO cells expressing human mGluR5a), 2‑bromo‑4‑(3‑fluorophenylethynyl)thiazole (CHEMBL382491) exhibits an IC₅₀ of 526 nM, making it 14.6‑fold less potent than MPEP (IC₅₀ = 36 nM) and 105‑fold less potent than MTEP (IC₅₀ = 5 nM) [1]. This intermediate potency positions the compound as a versatile scaffold that retains measurable target affinity while offering substantial room for potency optimization through derivatisation at the 2‑position [2].
| Evidence Dimension | mGluR5 antagonist potency (functional IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 526 nM (pIC₅₀ = 6.28) |
| Comparator Or Baseline | MPEP IC₅₀ = 36 nM; MTEP IC₅₀ = 5 nM |
| Quantified Difference | 14.6‑fold less potent than MPEP; 105‑fold less potent than MTEP |
| Conditions | Agonist‑induced phosphoinositide hydrolysis in CHO cells expressing human mGluR5a (ChEMBL assay) |
Why This Matters
The measurable, albeit moderate, mGluR5 activity confirms that the 4‑(3‑fluorophenylethynyl) pharmacophore is functional, guaranteeing that analogs derived from this building block start from a validated binding scaffold rather than an untested core.
- [1] MedChemExpress. MTEP (mGluR5 antagonist). https://www.medchemexpress.cn/mtep.html (accessed 2026‑05‑07). View Source
- [2] TargetMine. Activity report for ChEMBL:CHEMBL382491. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169304016 (accessed 2026‑05‑07). View Source
